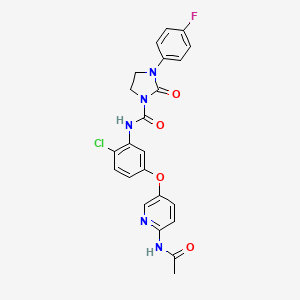
N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, and finally, the formation of the target compound. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized derivative, while substitution could result in a compound with a different functional group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.
Biology
In biological research, N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide may be studied for its potential biological activity. Researchers might investigate its interactions with biological targets, such as enzymes or receptors.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it might interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to a biological response. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-chlorophenyl)-2-oxoimidazolidine-1-carboxamide
- N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-methylphenyl)-2-oxoimidazolidine-1-carboxamide
Uniqueness
N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide stands out due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propiedades
Fórmula molecular |
C23H19ClFN5O4 |
|---|---|
Peso molecular |
483.9 g/mol |
Nombre IUPAC |
N-[5-(6-acetamidopyridin-3-yl)oxy-2-chlorophenyl]-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C23H19ClFN5O4/c1-14(31)27-21-9-7-18(13-26-21)34-17-6-8-19(24)20(12-17)28-22(32)30-11-10-29(23(30)33)16-4-2-15(25)3-5-16/h2-9,12-13H,10-11H2,1H3,(H,28,32)(H,26,27,31) |
Clave InChI |
VPEDWRDCWBDALZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC=C(C=C1)OC2=CC(=C(C=C2)Cl)NC(=O)N3CCN(C3=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





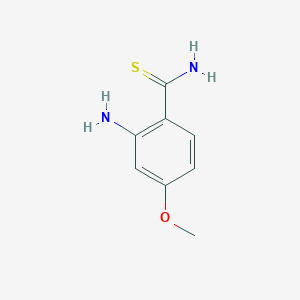
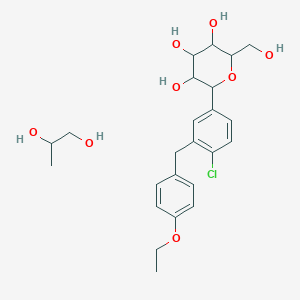
![2-Aminoimidazo[1,2-a]pyridin-6-ol](/img/structure/B12828623.png)
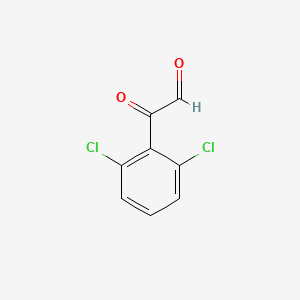
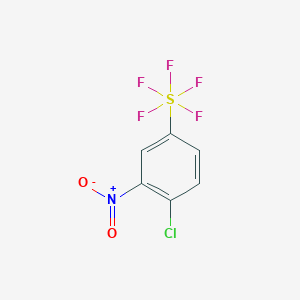
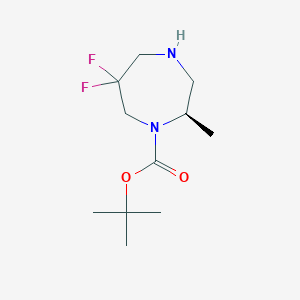
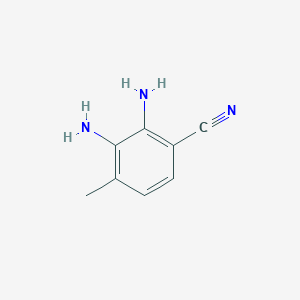
![(18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B12828650.png)



